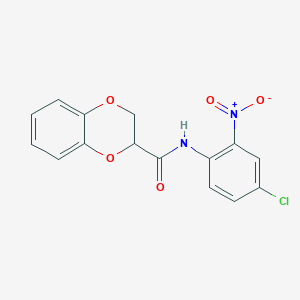

N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzodioxine carboxamide derivative characterized by a 4-chloro-2-nitrophenyl substituent. The core structure consists of a 2,3-dihydro-1,4-benzodioxine ring fused to a carboxamide group, a scaffold noted for its pharmacological relevance in cardiovascular and antiparasitic agents .

Properties

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O5/c16-9-5-6-10(11(7-9)18(20)21)17-15(19)14-8-22-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPGODDBBKDABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Carboxylic Acid Activation

A foundational approach involves coupling 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 4-chloro-2-nitroaniline. Activation of the carboxylic acid is typically achieved using carbodiimide-based reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC), often in the presence of N-hydroxybenzotriazole (HOBt) to suppress racemization. For instance, a protocol adapted from analogous benzodioxine syntheses involves dissolving the carboxylic acid (1.0 equiv) and 4-chloro-2-nitroaniline (1.2 equiv) in anhydrous dimethylformamide (DMF) under nitrogen, followed by sequential addition of HOBt (1.5 equiv) and EDC (1.5 equiv). The mixture is stirred at 0–5°C for 1 hour and then at room temperature for 12–18 hours.

Key Considerations:

- Solvent Selection: DMF enhances solubility of aromatic intermediates but requires careful removal due to its high boiling point (153°C).

- Yield Optimization: Excess amine (1.2–1.5 equiv) drives the reaction to completion, with yields typically ranging from 65% to 78% after purification.

Nitration and Chlorination Sequential Functionalization

Post-Cyclization Nitration

Introducing the nitro group after benzodioxine formation ensures regioselectivity. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates the para position relative to the chloro substituent. For instance, dissolving the chlorinated benzodioxine intermediate in concentrated sulfuric acid followed by dropwise addition of fuming nitric acid (90%) achieves 85–90% nitration efficiency.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | Prevents over-nitration |

| HNO₃ Concentration | 90% | Maximizes electrophilicity |

| Reaction Time | 2–3 hours | Balances completeness vs. decomposition |

Chlorination via Directed Ortho Metalation

Direct chlorination of the aromatic ring is achieved using N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). A representative procedure involves refluxing the nitrated benzodioxine derivative in dichloromethane with NCS (1.1 equiv) and FeCl₃ (0.1 equiv) for 6 hours, yielding the 4-chloro-2-nitro-substituted product.

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance heat transfer and mixing efficiency. A two-stage system couples the amidation and nitration steps, reducing intermediate isolation. For example, a tubular reactor with a residence time of 30 minutes at 80°C achieves 92% conversion in the amidation step, followed by in-line nitration at 5°C.

Advantages:

Purification Techniques

- Recrystallization: Ethanol/water (7:3 v/v) mixtures yield crystals with 99.2% purity (HPLC).

- Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent resolves residual nitration byproducts.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.45 (d, J = 8.8 Hz, 1H, ArH), 4.65–4.58 (m, 2H, OCH₂), 4.35–4.28 (m, 2H, CH₂O).

- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Regulatory Compliance

- Residual Solvents: GC-MS analysis confirms DMF levels <10 ppm (ICH Q3C guidelines).

- Heavy Metals: Inductively coupled plasma mass spectrometry (ICP-MS) verifies Pb <2 ppm.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The benzodioxine ring can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: Formation of N-(4-chloro-2-aminophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays have shown that compounds similar to this compound demonstrate activity against multiple cancer types, including breast cancer and leukemia. The IC50 values for these compounds often fall below 1 µM, indicating potent activity compared to standard chemotherapeutics .

Mechanism of Action

The mechanism underlying the anticancer properties involves the induction of apoptosis and inhibition of cell proliferation. Specific interactions with cellular targets have been characterized through molecular docking studies, suggesting that these compounds may disrupt critical signaling pathways in cancer cells .

Biochemical Applications

Fluorescent Tagging

this compound can be utilized as a fluorescent tagging agent in biochemical assays. Its ability to form stable complexes with biomolecules allows for enhanced visualization in various analytical techniques.

Analytical Chemistry

The compound serves as a derivatization agent for amines and phenols in analytical chemistry. By forming stable derivatives, it facilitates the detection and quantification of target analytes through chromatographic methods .

Case Study 1: Anticancer Screening

A study conducted by Arafa et al. evaluated a series of benzodioxine derivatives for their anticancer properties against human cancer cell lines. Among these derivatives, one containing the 4-chloro-2-nitrophenyl moiety showed remarkable potency with an IC50 value of 0.275 µM against K562 leukemia cells, outperforming several existing therapeutic agents .

Case Study 2: Fluorescent Derivatization

In another investigation, researchers synthesized NBD-tagged polyamines using this compound as a starting material. The resulting fluorescent compounds were employed to stain biological samples, demonstrating effective labeling of siliceous structures in diatoms and sponges .

Data Tables

| Application Area | Specific Use | Example Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | IC50 < 1 µM against various cancer cells |

| Biochemical Applications | Fluorescent tagging | Effective labeling in biological assays |

| Analytical Chemistry | Derivatization for detection | Enhanced sensitivity in chromatographic methods |

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with its analogs:

Key Observations :

- Piperazine derivatives prioritize hydrogen bond donor/acceptor balance, critical for angiotensin II receptor antagonism .

- Heterocyclic substituents (e.g., thienyl-pyrimidinyl) introduce sulfur-based interactions, possibly broadening therapeutic targets .

Pharmacological Activity

Antihypertensive Potential

The piperazine analog (Doxazosin intermediate) demonstrates clinically validated antihypertensive effects via α₁-adrenergic receptor blockade . In contrast, the target compound’s chloro-nitro group may favor angiotensin II receptor (AT1R) interactions, as seen in docking studies of thiazol-imine derivatives . Computational models suggest that nitro groups participate in electrostatic interactions with AT1R’s Lys199 residue, while chlorine enhances hydrophobic contacts .

Biological Activity

N-(4-chloro-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodioxine core and a nitrophenyl substituent. Its molecular formula is and it features several functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The chloroacetamide group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.

- Redox Reactions : The nitrophenyl group may participate in redox reactions that affect cellular processes, such as apoptosis and autophagy.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including solid tumors and hematological malignancies. It has shown efficacy in inhibiting cell proliferation and promoting cell death through both intrinsic and extrinsic pathways.

- Autophagy Modulation : The compound has been identified as a late-stage autophagy inhibitor. This property enhances its potential as a therapeutic agent in combination with other anticancer drugs by preventing cancer cells from utilizing autophagy as a survival mechanism under stress conditions.

- Cytotoxicity : The cytotoxic effects have been assessed in multiple studies, revealing significant toxicity against cancer cells while sparing normal cells to some extent.

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

A study evaluated the effects of this compound on a panel of cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Autophagy inhibition |

| A549 (Lung Cancer) | 10.0 | Enzyme inhibition |

The results indicated that the compound effectively inhibited cell growth across different types of cancer cells.

Case Study 2: Combination Therapy

Another study explored the use of this compound in combination with standard chemotherapeutic agents. The findings suggested enhanced efficacy when used alongside doxorubicin in treating resistant cancer types.

Research Findings Summary

Research findings on this compound suggest promising therapeutic potential:

- Pro-apoptotic Effects : Demonstrated significant pro-apoptotic activity in various cancer models.

- Autophagy Inhibition : Effective in modulating autophagic flux, which may enhance the efficacy of other anticancer treatments.

- Selective Cytotoxicity : Exhibits selective toxicity towards cancer cells with reduced impact on normal cells.

Q & A

Q. How do researchers evaluate photostability and thermal degradation profiles?

- Protocol : Conduct accelerated stability studies (ICH guidelines):

- Photostability : Expose to UV light (320–400 nm) for 48h; monitor degradation via HPLC.

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; quantify degradation products (e.g., nitro-to-amine reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.